5-Lipoxygenase (5-LO) Inhibition: 1-[2-(2-Naphthyloxy)ethyl]pyrrolidine vs. a Potent Pyrrolidine-Based 5-LO Inhibitor
In a direct head-to-head comparison from the same study, 1-[2-(2-naphthyloxy)ethyl]pyrrolidine demonstrated no significant inhibition of human recombinant 5-LO (IC50 >10,000 nM), in stark contrast to a potent pyrrolidine-based 5-LO inhibitor from the same chemical series which exhibited an IC50 of 1,000 nM [1]. This >10-fold difference in potency highlights that the 2-naphthyloxyethyl substitution pattern on the pyrrolidine ring is not optimal for 5-LO inhibition, despite the core scaffold being present in potent 5-LO inhibitors.
| Evidence Dimension | 5-Lipoxygenase (5-LO) Inhibition (IC50) |
|---|---|
| Target Compound Data | >10,000 nM |
| Comparator Or Baseline | Potent pyrrolidine-based 5-LO inhibitor (IC50: 1,000 nM) |
| Quantified Difference | >10-fold lower potency |
| Conditions | Inhibition of human recombinant 5-LO expressed in E. coli BL21(DE3), assessed as reduction in all-trans isomers of LTB4 and 5-HETE formation. |
Why This Matters
This data provides a clear, quantitative benchmark for researchers screening 5-LO inhibitors, establishing that this compound is an ineffective control for this target and preventing its misuse in inflammation studies.
- [1] BindingDB. (n.d.). BDBM50620372 (CHEMBL5428089). Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50620372 View Source
